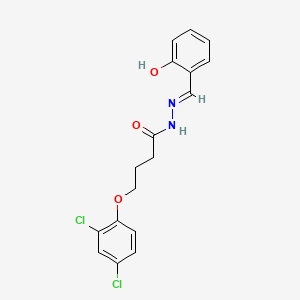![molecular formula C14H16N4O3S B2790900 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 942877-37-4](/img/structure/B2790900.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a compound of significant interest due to its unique structure and potential applications across various fields of science and industry. This article delves into its synthesis, chemical properties, reactions, applications, and mechanism of action, providing a comprehensive understanding of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide typically involves the condensation of appropriate starting materials under specific conditions. A common synthetic route might include:
Formation of the 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl Moiety:
Reacting urea with a β-keto ester under acidic or basic conditions.
Example: Urea and ethyl acetoacetate in the presence of hydrochloric acid to form 2,4-dioxopyrimidine.
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-ylamine:
Starting from an appropriate aromatic compound, such as ortho-aminothiophenol, through cyclization with acetic anhydride.
Coupling Reaction:
Combining the two key intermediates through amide bond formation.
Typically involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial synthesis of this compound would leverage large-scale reactions, ensuring cost-effectiveness and efficiency. Continuous flow synthesis and catalytic processes may be employed to optimize yields and reduce environmental impact.
化学反応の分析
Types of Reactions It Undergoes
Oxidation:
The compound can undergo oxidation reactions, typically at the thiazole ring.
Common reagents: Hydrogen peroxide, potassium permanganate.
Reduction:
Reduction reactions can target the pyrimidine ring.
Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
Both nucleophilic and electrophilic substitution reactions are possible.
Common reagents: Halogens for electrophilic substitutions, nucleophiles like amines for nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products Formed
Oxidation can yield sulfoxides or sulfones.
Reduction can lead to partially or fully reduced derivatives.
Substitution products depend on the reagents and conditions used, often resulting in halogenated or aminated derivatives.
科学的研究の応用
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide finds applications across multiple domains:
Chemistry
Catalysis: Acts as a ligand in coordination chemistry.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymatic pathways.
Signal Transduction: May modulate signaling pathways due to its structural mimicry of natural substrates.
Medicine
Drug Development: Possible therapeutic agent targeting specific diseases.
Pharmacology: Investigated for its pharmacokinetic properties and biological activity.
Industry
Materials Science: Component in the synthesis of advanced materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The compound exerts its effects through various mechanisms, depending on the application:
Molecular Targets
Enzymes: Binds to active sites, inhibiting enzymatic activity.
Receptors: Acts on cell surface receptors, modulating signal transduction.
Pathways Involved
Cell Cycle Regulation: May influence cell proliferation.
Apoptosis: Potential to induce or inhibit programmed cell death.
類似化合物との比較
Comparing 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide to similar compounds highlights its uniqueness:
Structural Analogues:
Compounds with similar pyrimidine or thiazole rings, such as pyrimidine-based inhibitors or thiazole derivatives.
Functional Similarities:
Compounds with comparable biological activities or synthetic applications, e.g., other enzyme inhibitors or ligands.
By understanding these similarities, researchers can elucidate the unique properties and potential advantages of this compound, driving further investigation and application in various fields.
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-11(5-7-18-8-6-12(20)17-14(18)21)16-13-15-9-3-1-2-4-10(9)22-13/h6,8H,1-5,7H2,(H,15,16,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGYXFJFJGBLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2790824.png)
![3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2790825.png)

![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)


![2-{4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octan-7-yl}acetic acid](/img/structure/B2790831.png)
![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2790835.png)
![3-(4-bromobenzyl)-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2790838.png)
![N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2790839.png)
